TNF-alpha is primarily produced by activated macrophages, T-lymphocytes, and natural killer cells. It exists in two forms: a membrane-bound precursor (transmembrane TNF-alpha) and a soluble form (soluble TNF-alpha), which is generated through the cleavage of the precursor by the TNF-alpha converting enzyme. The classification of TNF-alpha falls under the cytokine superfamily, specifically within the tumor necrosis factor superfamily, which includes various ligands and receptors that participate in immune regulation and inflammation .
The synthesis of TNF-alpha, including its fragments like TNF-alpha (31-45), can be achieved through several methods. A notable approach involves native chemical ligation, which allows for the assembly of peptide segments into a functional protein. The synthesis typically includes:
For example, the synthesis reported by researchers involved dividing TNF-alpha into three segments, followed by their ligation and purification using reverse-phase high-performance liquid chromatography .
The molecular structure of TNF-alpha is characterized by its homotrimeric form, with each monomer consisting of 157 amino acids. The full-length protein has a molecular weight of approximately 17 kDa when soluble and 26 kDa when membrane-bound. The structure includes:
The homotrimeric assembly is crucial for its biological activity, allowing it to effectively bind to its receptors (TNFR1 and TNFR2) .
TNF-alpha undergoes several important biochemical reactions:
The mechanism of action for TNF-alpha involves its interaction with two primary receptors:
The distinct signaling pathways activated by these receptors result in varied biological effects, including inflammation, cell survival, and immune regulation .
Normal circulating levels of TNF-alpha are typically between 10-80 pg/mL in healthy individuals, indicating its role as a tightly regulated mediator of inflammation .
TNF-alpha has significant applications in various fields:
Research continues to explore novel therapeutic strategies involving TNF-alpha modulation to improve patient outcomes in inflammatory diseases .
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 33227-10-0